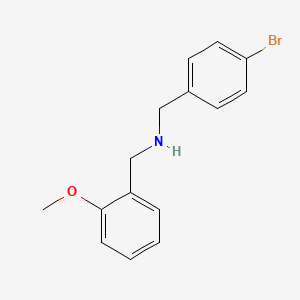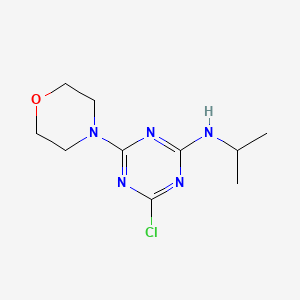![molecular formula C14H17N5O2 B5681751 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5681751.png)
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is commonly referred to as BETA and is used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
BETA has a wide range of scientific research applications. It has been used as a fluorescent probe for detecting metal ions in biological systems. BETA has also been used as a fluorescent probe for detecting the presence of hydrogen peroxide in cells. Additionally, BETA has been used in the development of new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of BETA is not fully understood. However, it is known that BETA binds to metal ions, such as copper and zinc, and undergoes a chemical reaction to form a fluorescent complex. This complex can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
BETA has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on cells. However, BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BETA in lab experiments is its fluorescent properties. BETA can be used as a fluorescent probe to detect the presence of metal ions and hydrogen peroxide in cells. Additionally, BETA has a low toxicity profile, making it a safe option for use in lab experiments. However, one limitation of using BETA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of BETA in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. BETA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, BETA could be used to develop new fluorescent probes for detecting the presence of metal ions and hydrogen peroxide in cells. Finally, further research could be conducted to better understand the mechanism of action of BETA and its potential applications in other fields of study.
Conclusion:
In conclusion, 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound with unique properties that make it a valuable tool in scientific research. Its fluorescent properties and low toxicity profile make it a safe and effective option for use in lab experiments. BETA has a wide range of potential applications in biochemistry, pharmacology, and medicinal chemistry, and further research could lead to the development of new drugs and diagnostic tools.
Métodos De Síntesis
The synthesis of BETA involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(ethylamino)-1,3,5-triazine in the presence of a base. This reaction results in the formation of BETA as a yellow solid. The synthesis of BETA is a relatively simple process and can be achieved through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Propiedades
IUPAC Name |
4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-15-12-17-13(16-4-2)19-14(18-12)21-11-7-5-10(9-20)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMYISRXMGTFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)


![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![(3aR*,9bR*)-7-methoxy-2-(1H-pyrrol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5681723.png)
![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5681737.png)
![1-(cyclobutylcarbonyl)-N-[1-(1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5681741.png)
![3-{2-[3-(2-fluorophenoxy)azetidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681764.png)
![(3S*,4R*)-1-[3-(5-fluoro-1H-benzimidazol-2-yl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5681765.png)
